9-n-Butylfluorene

Description

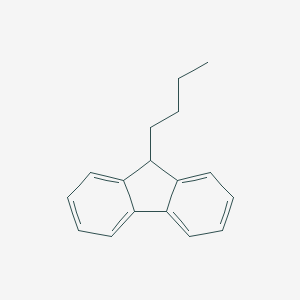

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-butyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18/c1-2-3-8-13-14-9-4-6-11-16(14)17-12-7-5-10-15(13)17/h4-7,9-13H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDADLSAYYPJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423822 | |

| Record name | 9-n-butylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3952-42-9 | |

| Record name | 9-n-butylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Fluorene and Its Alkylated Derivatives in Chemical Science

Fluorene (B118485), a polycyclic aromatic hydrocarbon, and its derivatives are fundamental building blocks in the development of organic materials with applications in optoelectronics, semiconductors, and solar cells. rsc.org The core fluorene structure, consisting of two benzene (B151609) rings fused to a central five-membered ring, provides a rigid and planar framework with unique electronic properties. The methylene (B1212753) bridge at the 9-position is a key feature, as the C9-H bonds are weakly acidic, allowing for deprotonation to form the stable and aromatic fluorenyl anion. wikipedia.org This anion is a potent nucleophile, readily reacting with electrophiles to introduce substituents at the 9-position. wikipedia.org

Alkylation of the fluorene molecule, particularly at the 9-position, is a significant area of research. rsc.org Introducing alkyl chains can modify the compound's physical and chemical properties, such as solubility, thermal stability, and charge transport characteristics. For instance, the addition of bulky tert-butyl groups can reduce π-π stacking interactions, which in turn enhances solubility in non-polar solvents and improves thermal stability. The ability to tune these properties through alkylation makes fluorene derivatives highly versatile for various applications in materials science. smolecule.com

Rationale and Scope of Contemporary Research on 9 N Butylfluorene

Contemporary research on 9-n-butylfluorene is driven by the need for advanced organic materials with tailored properties for electronic and optoelectronic devices. The introduction of a butyl group at the 9-position of the fluorene (B118485) core influences its molecular packing and electronic behavior. This specific alkylation can enhance solubility and processability, which are crucial for the fabrication of devices like organic light-emitting diodes (OLEDs). smolecule.com

Historical Context of 9 Substituted Fluorene Chemistry Relevant to 9 N Butylfluorene

Alkylation Strategies for the 9-Position of the Fluorene Core

The introduction of an n-butyl group at the 9-position of the fluorene molecule is a key synthetic step, achieved primarily through the generation of a fluorenyl anion followed by nucleophilic attack.

Organometallic Intermediates in 9-Alkylfluorene Synthesis

A prevalent and effective method for the alkylation of fluorene involves the use of organometallic intermediates. This strategy leverages the acidity of the C-9 protons of fluorene (pKa ≈ 23). aau.edu.et Strong organometallic bases, such as n-butyllithium (n-BuLi), are capable of deprotonating fluorene to generate a stable 9-fluorenyl anion, specifically 9-fluorenyllithium. aau.edu.etorgsyn.org This reaction works because the resulting fluorenyl anion is a weaker base (more stable) than the initial n-butyllithium. aau.edu.et

The generated 9-fluorenyl anion is a potent nucleophile. aau.edu.et Subsequent reaction with an alkylating agent, such as a butyl halide (e.g., n-butyl bromide), proceeds via a nucleophilic substitution (SN2) mechanism to form the C-C bond, yielding this compound. aau.edu.etacs.org This method is highly effective for the alkylation of fluorene itself; however, its application to substituted fluorenes, such as 2,7-dibromofluorene, is complicated by competing reactions like halogen-lithium exchange. aau.edu.et

Base-Mediated Alkylation and Functional Group Transformations

Alternative alkylation strategies avoid pre-formed organometallic reagents, instead utilizing strong bases to generate the fluorenyl anion in situ.

Phase-Transfer Catalysis (PTC): This method is effective for the C-alkylation of fluorene. phasetransfercatalysis.com It typically involves a biphasic system, such as an organic solvent (e.g., toluene) and a concentrated aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). aau.edu.etphasetransfercatalysis.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the fluorene. phasetransfercatalysis.com The resulting fluorenyl anion then reacts with the alkylating agent. While PTC is known to produce di-alkylated products in high yields, careful control of stoichiometry and reaction conditions can favor mono-alkylation. phasetransfercatalysis.com

"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: More recent "green" methodologies utilize alcohols as alkylating agents, avoiding the need for alkyl halides. researchgate.net These reactions, often catalyzed by transition metal complexes such as those based on Ruthenium (Ru) or Iron (Fe), proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netosti.govacs.org The catalyst temporarily "borrows" hydrogen from the alcohol (e.g., 1-butanol) to form an aldehyde intermediate and a metal-hydride species. The fluorene then undergoes a condensation reaction with the in situ-generated aldehyde, followed by reduction of the resulting intermediate by the metal-hydride to yield the 9-alkylated fluorene and regenerate the catalyst. beilstein-journals.org Ligand-free Ru-catalyzed systems, such as those using [Ru(p-cymene)Cl2]2, have demonstrated selective mono-C9-alkylation with primary alcohols, producing water as the only byproduct. researchgate.net

Optimization of Synthetic Pathways for this compound

Optimizing the synthesis of this compound centers on maximizing the yield of the desired mono-alkylated product while minimizing the formation of the di-alkylated byproduct, 9,9-di-n-butylfluorene.

Key parameters for optimization include:

Choice of Base and Stoichiometry: In organolithium-based methods, using a slight excess of n-BuLi ensures complete deprotonation of fluorene before the addition of the alkylating agent. acs.org In base-mediated reactions, the concentration of the base is critical. High concentrations of strong bases like NaOH or KOH can promote di-alkylation. phasetransfercatalysis.com Conversely, in some t-BuOK-catalyzed systems using alcohol as the alkylating agent, reducing the amount of base can surprisingly increase the yield of the mono-alkylated product.

Reaction Temperature: Lower temperatures, such as -78 °C for organolithium reactions, are often used to control reactivity and improve selectivity. acs.org For PTC and borrowing hydrogen methods, temperatures can range from room temperature to elevated temperatures (e.g., 100-130 °C), requiring careful optimization for each specific catalytic system. phasetransfercatalysis.combeilstein-journals.org

Solvent: The choice of solvent can influence reaction rates and selectivity. Non-polar solvents like toluene (B28343) are common in PTC, while ethereal solvents like THF are standard for organolithium chemistry. aau.edu.etacs.orgphasetransfercatalysis.com

Catalyst Selection (for PTC and Borrowing Hydrogen): In PTC, the structure of the quaternary ammonium salt can affect its efficiency. phasetransfercatalysis.com In borrowing hydrogen reactions, the choice of metal (e.g., Ru, Fe) and its ligand sphere is crucial for catalytic activity and selectivity. researchgate.netacs.org

Table 1: Comparison of Synthetic Strategies for 9-Alkylation of Fluorene

| Method | Reagents | Typical Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Organometallic Intermediate | Fluorene, n-BuLi, Butyl Bromide | THF, -78 °C to RT | High yield, well-established | Requires anhydrous conditions, sensitive to functional groups |

| Phase-Transfer Catalysis (PTC) | Fluorene, NaOH (aq), Butyl Bromide, Quaternary Ammonium Salt | Toluene/Water, RT to 100 °C | Operationally simple, avoids organometallics | Risk of di-alkylation, catalyst stability |

| Borrowing Hydrogen | Fluorene, 1-Butanol, Ru or Fe catalyst, Base (e.g., KOtBu) | Toluene or Dioxane, 110-165 °C | Atom economical, uses alcohols, water is the only byproduct | Requires specific catalysts, higher temperatures |

Derivatization of this compound

Once synthesized, this compound can serve as a precursor for further functionalization, adding to the chemical diversity of fluorene derivatives.

Synthesis of this compound-9-carboxylic Acid and Related Analogs

The synthesis of this compound-9-carboxylic acid is achieved by introducing a carboxyl group at the remaining acidic C-9 proton of this compound. The synthetic logic is analogous to the carboxylation of fluorene itself. google.comgoogle.comprepchem.com The process involves the deprotonation of this compound with a strong base, such as an organolithium reagent or an alkali metal hydride, to generate the 9-butylfluorenyl anion.

This anion is then treated with an electrophilic source of carbon, typically carbon dioxide (CO2), either as a gas or as dry ice. cdnsciencepub.com The nucleophilic anion attacks the electrophilic carbon of CO2, forming a lithium or sodium carboxylate salt intermediate. Subsequent acidic workup (e.g., with HCl) protonates the carboxylate to yield the final product, this compound-9-carboxylic acid. google.comorgsyn.org The decarboxylation of related 9-alkylfluorene-9-carboxylic acids is a known route to producing 9-alkylfluorenes. orgsyn.org

Pathways to Perfluorinated Derivatives from this compound

Perfluorination represents an exhaustive functional group transformation where all carbon-hydrogen bonds are replaced with carbon-fluorine bonds. agc.com This process dramatically alters the physical and chemical properties of the parent molecule. The synthesis of perfluoro-9-butylperhydrofluorene from this compound has been accomplished through direct fluorination. google.com

This transformation is typically carried out using aggressive fluorinating agents under harsh conditions. One established method involves reacting this compound with cobalt(III) fluoride (B91410) (CoF3) in a specialized reactor at high temperatures, ranging from 400-450°C. google.com20.210.105 In this process, the cobalt trifluoride serves as a carrier of fluorine, replacing all hydrogen atoms on both the fluorene core and the n-butyl side chain with fluorine atoms, while also saturating the aromatic system. google.com The crude fluorinated product requires a workup procedure that includes neutralization and fractional distillation to isolate the desired perfluoro-9-butylperhydrofluorene. google.com Another powerful method for achieving perfluorination is electrochemical fluorination (ECF), which involves electrolysis in anhydrous hydrogen fluoride. agc.comfluorine1.ru

Transformations Involving the 9-Position of this compound

The 9-position of the fluorene ring is known for its reactivity, which allows for various chemical modifications. vulcanchem.com This section details specific transformations originating from this position in this compound.

Complete Fluorination and Perhydrofluorination Reactions

The synthesis of polyfluorinated 9-alkylfluorenes has been achieved through reactions with strong fluorinating agents. Research into the reactions of perfluoroalkylbenzenes and related structures provides insight into the formation of these compounds. For instance, heating perfluorinated diphenylalkanes, such as perfluoro-1,1-diphenylpropane, with antimony pentafluoride (SbF₅) at elevated temperatures leads to the formation of perfluorinated 9-alkylfluorenes like perfluoro-9-ethylfluorene. researchgate.net This process involves an intramolecular cyclization. researchgate.net

Under similar conditions, these reactions can also yield perhydrofluorinated products, where one of the aromatic rings is saturated. For example, the reaction of perfluoro-1,1-diphenylpropane can produce perfluoro-9,9-dimethyl-1,2,3,4-tetrahydrofluorene. researchgate.net Likewise, the reaction of 1-(2,3,5,6-tetrafluorophenyl)perfluoro-1-phenylethane with SbF₅ can form a corresponding tetrahydrofluorene derivative. researchgate.net These findings suggest a pathway for the complete fluorination and perhydrofluorination of 9-alkylfluorenes, including this compound, via electrophilic cyclization mediated by antimony pentafluoride. researchgate.net

Stability of Fluorinated Products Derived from this compound under Specific Conditions

Detailed experimental data on the stability of specific fluorinated products derived directly from this compound under various conditions are not extensively covered in the reviewed literature. However, the synthesis of polyfluorinated fluorene systems, such as octafluorofluorene, has been shown to result in compounds with anions of exceptional stability due to the extensive fluorination. researchgate.net

Reaction Kinetics and Thermodynamics of this compound Derivatives

The kinetics of reactions involving derivatives of this compound provide quantitative insight into its reactivity. Studies on the esterification of a series of 9-alkylfluorene-9-carboxylic acids with diazodiphenylmethane (B31153) (DDM) in ethanol (B145695) at 30°C have determined the rate coefficients for these reactions. cdnsciencepub.com

For this compound-9-carboxylic acid, the rate coefficient (k) for this reaction was measured. The reaction rates are sensitive to the steric bulk of the alkyl group at the 9-position. cdnsciencepub.com The thermodynamic acidity of these compounds has also been evaluated through the measurement of their pKa values. cdnsciencepub.com

Below is a table of kinetic data for the reaction of various 9-alkylfluorene-9-carboxylic acids with DDM.

| 9-Substituent (R) in R-Fluorene-9-Carboxylic Acid | Rate Coefficient (k) with DDM (l mol⁻¹ min⁻¹) |

| Methyl | 1.15 |

| Ethyl | 0.50 |

| Isopropyl | 0.12 |

| n-Butyl | 0.49 |

| t-Butyl | 0.0075 |

| Data sourced from a study on the reactions of arylaliphatic carboxylic acids. cdnsciencepub.com |

Investigation of Polar and Steric Effects in Reactions of this compound Analogs

The influence of substituents on reaction rates can be quantitatively analyzed by separating their electronic (polar) and steric effects. The Taft-Ingold equation, log(k/k₀) = ρσ + δEₛ, is a linear free energy relationship used for this purpose. cdnsciencepub.comwikipedia.org In this equation, σ* is the polar substituent constant (describing inductive and field effects), Eₛ is the steric substituent constant, and ρ* and δ are sensitivity factors for the reaction to polar and steric effects, respectively. wikipedia.org

This approach has been applied to the alkaline hydrolysis and esterification reactions of 9-alkylfluorene-9-carboxylic acids, including the 9-n-butyl derivative. cdnsciencepub.com In these reactions, the alkyl groups at the 9-position primarily exert steric and polar effects on the adjacent carboxylic acid functional group. cdnsciencepub.com

The analysis revealed that the reaction rates are strongly correlated with both the polar and steric constants of the alkyl substituents. cdnsciencepub.com For the series of 9-alkylfluorene-9-carboxylic acids, specific values for σ* and Eₛ are used to understand the contribution of each effect.

| Alkyl Substituent (R) | Polar Constant (σ*) | Steric Constant (Eₛ) |

| Methyl | 0.00 | 0.00 |

| Ethyl | -0.100 | -0.07 |

| n-Butyl | -0.130 | -0.39 |

| Isopropyl | -0.190 | -0.47 |

| t-Butyl | -0.300 | -1.54 |

| Substituent constants as used in the analysis of arylaliphatic carboxylic acid reactions. cdnsciencepub.com |

A successful correlation of the kinetic data with the Taft-Ingold equation indicates that as the steric bulk (more negative Eₛ) of the alkyl group at the 9-position increases from methyl to t-butyl, the reaction rate decreases significantly due to steric hindrance at the reaction center. cdnsciencepub.com The polar effects (σ*), while present, play a less dominant role than the substantial steric effects in this particular series of compounds. cdnsciencepub.com

Advanced Characterization and Computational Studies of 9 N Butylfluorene

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise atomic arrangement and electronic nature of 9-n-Butylfluorene.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For fluorene (B118485) derivatives, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence and connectivity of the fluorene core and the attached alkyl substituents.

Interactive Table: Representative ¹³C NMR Chemical Shifts (δ) for Substituted Fluorenes

| Carbon Atom | 9-tert-Butylfluorene (CDCl₃) hhu.de |

| C-9 | 58.51 |

| C-4, -5 | 119.41 |

| C-1, -2, -3, -6, -7, -8 | 125.81, 126.42, 126.87 |

| C-11, -12 | 142.03 |

| C-10, -13 | 146.07 |

| C(CH₃)₃ | 34.99 |

| C(CH₃)₃ | 28.38 |

Mass spectrometry provides information about the molecular weight and fragmentation pathways of a molecule upon ionization. The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight of 222.32 g/mol . nih.gov

The fragmentation of this compound is expected to follow characteristic pathways for alkylated aromatic compounds. A primary fragmentation process would be the loss of the butyl group, leading to the formation of a stable fluorenyl cation (m/z 165). This fragment is often the base peak in the mass spectra of 9-alkylated fluorenes. rsc.org Further fragmentation of the butyl chain itself can also occur. The process of fragmentation involves the breaking of chemical bonds, which can be either direct cleavage of a single bond or a rearrangement where bonds are broken and formed simultaneously. libretexts.org

Inferred Fragmentation of this compound:

Molecular Ion (M⁺): m/z 222

Loss of Butyl Radical (•C₄H₉): [M - 57]⁺ → m/z 165 (Fluorenyl cation)

This proposed fragmentation is consistent with the general fragmentation patterns observed for similar fluorene derivatives. rsc.org

While a specific IR spectrum for this compound was not found, the spectra of related compounds offer guidance. For example, fluorene itself shows characteristic bands for aromatic C-H stretching above 3000 cm⁻¹ and various aromatic ring vibrations in the 1600-1450 cm⁻¹ region. The presence of the n-butyl group would introduce strong C-H stretching bands in the 2960-2850 cm⁻¹ range and bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of certain functional group absorptions, such as a carbonyl (C=O) stretch around 1700 cm⁻¹, can confirm the purity of the compound. oup.comnist.gov

Density functional theory (DFT) calculations are often used to complement experimental IR data by predicting vibrational frequencies and modes. mpg.de

UV-Vis and fluorescence spectroscopy are employed to investigate the electronic transitions within a molecule. The UV-Vis absorption spectrum of fluorene derivatives typically shows strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system.

Studies on similar fluorene derivatives show that the substitution at the C9 position can influence the electronic properties. mdpi.com The UV spectra of 9-substituted fluorenes generally resemble that of fluorene, with absorption bands occurring at wavelengths longer than 240 nm. researchgate.net The introduction of the n-butyl group at the C9 position is not expected to significantly alter the main absorption features of the fluorene chromophore.

Infrared (IR) Absorption and Vibrational Analysis

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful means to model and predict the properties of molecules, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and spectroscopic properties of molecules. mdpi.com For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. These values are crucial for understanding the molecule's reactivity and its potential use in electronic devices. shuaigroup.net

Predict spectroscopic data: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra to aid in the interpretation of experimental data. mpg.deacs.org

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. mdpi.comdoi.org These models are built upon the principle that the properties of a chemical compound are intrinsically linked to its molecular structure. mdpi.com By quantifying structural characteristics into numerical values known as molecular descriptors, mathematical models can be developed to predict various properties, such as boiling point, solubility, and chromatographic retention times. biointerfaceresearch.comresearchgate.net

A typical QSPR study involves the following steps:

Data Set Selection: A diverse set of molecules with known experimental values for a specific property is compiled. acs.org

Molecular Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the dataset. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. mdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are employed to build a mathematical relationship between the calculated descriptors and the experimental property. biointerfaceresearch.com

Model Validation: The predictive power and robustness of the developed QSPR model are rigorously assessed using various statistical metrics and validation techniques. acs.org

While specific QSPR models developed exclusively for predicting the properties of this compound are not readily found in publicly accessible literature, its properties can be estimated using general models for polycyclic aromatic hydrocarbons (PAHs) or other related organic compounds. For instance, the PubChem database provides computed descriptors for this compound that could be used as input for such predictive models. nih.gov

Table 1: Selected Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

| Molecular Weight | 222.32 g/mol | PubChem nih.gov |

| XLogP3 | 5.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 0 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

These descriptors, among many others, can be utilized within established QSPR frameworks to estimate the physicochemical properties of this compound, even in the absence of direct experimental data.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For this compound, the primary source of conformational flexibility arises from the rotation around the C-C single bonds within the n-butyl substituent attached at the C9 position of the fluorene ring system.

The fluorene core itself is a rigid, planar tricyclic aromatic system. The n-butyl group, however, can adopt various conformations due to rotations around its C-C bonds. The key dihedral angles that define the conformation of the n-butyl chain are:

τ1 (C8a-C9-C1'-C2'): Rotation around the bond connecting the butyl group to the fluorene ring.

τ2 (C9-C1'-C2'-C3'): Rotation around the first C-C bond of the butyl chain.

τ3 (C1'-C2'-C3'-C4'): Rotation around the second C-C bond of the butyl chain.

The relative energies of these different conformers are influenced by steric interactions. Staggered conformations, where the atoms or groups are maximally separated, are generally lower in energy than eclipsed conformations. The most stable conformations of the n-butyl chain will seek to minimize steric hindrance between the chain and the bulky fluorene moiety, as well as internal steric clashes within the chain itself. While specific experimental or high-level computational studies on the conformational landscape of this compound are not widely published, insights can be drawn from studies on other 9-substituted fluorenes. For instance, computational studies on related molecules often reveal a limited number of low-energy conformers that are predominantly populated at room temperature. nih.gov

Molecular Dynamics Simulations

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and allowing the system to evolve over a set period, from nanoseconds to microseconds. uc.pt Such simulations could reveal:

Conformational Transitions: The frequency and pathways of transitions between different rotamers of the n-butyl chain.

Solvent Effects: How the surrounding solvent molecules influence the conformational preferences of the n-butyl group.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation behavior and π-π stacking interactions between the fluorene rings. aip.org

While specific MD simulation studies for this compound are not prominently featured in the literature, research on similar systems, such as fluorene-based polymers and other substituted fluorenes, demonstrates the utility of this technique in understanding their behavior at the molecular level. uc.ptaip.org These studies often show that the aromatic core remains relatively rigid, while the alkyl substituents exhibit significant dynamic motion, exploring a range of conformations.

Analytical Applications of 9 N Butylfluorene in Research and Monitoring

Role as a Certified Reference Material and Analytical Standard

Certified Reference Materials (CRMs) and analytical standards are fundamental to achieving accuracy and comparability in chemical analysis. sigmaaldrich.com 9-n-Butylfluorene is commercially available as a high-purity analytical standard, often dissolved in solvents like isooctane, for use in specialized applications, particularly within the petrochemical industry. bcp-instruments.comdcscientific.comlaboaragon.com

In trace organic analysis, establishing a reliable relationship between the analytical signal and the concentration of a substance is paramount. This compound serves as a calibration standard for this purpose. nih.gov By preparing a series of solutions with known concentrations of this compound, analysts can generate a calibration curve, which is then used to quantify the amount of the compound in unknown samples. nih.gov

This process is essential for quality control, ensuring that analytical instruments, such as gas chromatographs and mass spectrometers, are performing correctly. The use of a stable, high-purity standard like this compound allows laboratories to validate their analytical methods, check for instrument drift, and ensure the consistency and reliability of their data over time. This is particularly important in the analysis of complex mixtures like crude oil, where accurate quantification of individual components is necessary to understand the material's properties and origin. psu.edursc.org

Internal standards are essential for correcting variations that can occur during sample preparation and analysis. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. For the analysis of PAHs and APAHs, deuterated analogues (where hydrogen atoms are replaced by deuterium) are commonly used. chiron.no For example, fluorene-d10 (B146254) is a common internal standard used in PAH analysis. chiron.no

Following this principle, a deuterated version of this compound would be an excellent internal standard for its own analysis. By adding a known amount of the deuterated standard to every sample, any loss of analyte during extraction or inconsistency in instrument injection volume will affect both the analyte and the standard equally. The ratio of the analyte signal to the internal standard signal is used for quantification, which provides a more accurate and precise measurement than relying on the absolute signal of the analyte alone. This technique is a cornerstone of quantitative analysis for PAHs in complex environmental and petrochemical matrices. rsc.orgnih.gov

Calibration and Quality Control in Trace Organic Analysis

Method Development for Detection and Quantification in Complex Matrices

The detection and quantification of specific compounds like this compound within complex mixtures such as petroleum products or environmental extracts require sophisticated analytical methods. eurofinsus.comnih.gov Development focuses on achieving effective separation from interfering compounds and highly sensitive and selective detection.

Gas Chromatography (GC) is the primary technique for the analysis of semi-volatile compounds like this compound. organomation.com In GC, the sample is vaporized and carried by an inert gas through a column. shimadzu.eu Separation occurs based on the compounds' different boiling points and affinities for the column's stationary phase. shimadzu.eu This allows for the separation of this compound from other PAHs and isomers within a sample. restek.com The specific retention time—the time it takes for the compound to exit the column—is a key characteristic used for its identification. measurlabs.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to APAHs. drawellanalytical.com Instead of a gas, HPLC uses a liquid mobile phase to pass the sample through a packed column. shimadzu.com HPLC is particularly useful for analyzing aromatic hydrocarbons in fuels. shimadzu.com For instance, HPLC with a refractive index detector (RID) is used to determine the content of mono-, di-, and tri-aromatic hydrocarbons in diesel fuel according to ASTM method D6591. shimadzu.com While less common than GC for this specific compound, HPLC provides an alternative and complementary separation mechanism. ugm.ac.id

Following chromatographic separation, a detector is needed for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used detection method for this purpose. measurlabs.comnih.gov As compounds exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint based on the mass-to-charge ratio of the fragments, allowing for highly confident identification of this compound. nih.govrsc.org For enhanced selectivity in complex matrices like diesel fuel, Selected Ion Monitoring (SIM) mode can be used, where the MS only detects specific ions characteristic of the target compound, significantly reducing background interference. google.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity. chromatographyonline.commdpi.com This technique involves multiple stages of mass analysis, where a specific ion from the initial MS is selected and fragmented again. chromatographyonline.com This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific transition that is unique to the target analyte, virtually eliminating matrix interference and allowing for very low detection limits. chromatographyonline.commdpi.com

UV/Fluorescence Detection can also be coupled with chromatography. PAHs are known to absorb ultraviolet (UV) light and exhibit fluorescence. researchgate.net HPLC systems equipped with fluorescence detectors offer high sensitivity and selectivity for certain flavonoids and PAHs, as not all compounds fluoresce. researchgate.netresearchgate.net This makes it a valuable tool for the determination of trace levels of fluorescent APAHs in samples.

Chromatographic Techniques (GC, HPLC) for Separation

Environmental Monitoring and Petrochemical Analysis

This compound is a significant compound in the fields of environmental monitoring and petrochemical analysis due to its association with petroleum sources. psu.edu APAHs, including various isomers of butylfluorene, are characteristic components of crude oil and refined petroleum products. rsc.orgeurofinsus.com

Their presence and relative abundance can be used for "fingerprinting" petroleum to identify the source of a spill or contamination. eurofinsus.comnih.gov For example, the analysis of PAHs and APAHs is critical in distinguishing between petrogenic (from petroleum) and pyrogenic (from combustion) sources of contamination. nih.gov

In environmental science, analytical methods are used to detect this compound in various matrices as an indicator of contamination from industrial activities. Research has documented its presence in samples of hydraulic fracturing flowback and produced water (HF-FPW), highlighting its relevance in monitoring the environmental impact of oil and gas operations. usask.ca It has also been detected in sediment samples from areas affected by industrial or harbor activities, where it can accumulate and provide a historical record of hydrocarbon input. ufc.brualberta.ca The development of sensitive methods using techniques like GC-MS is crucial for quantifying these compounds at the low concentrations often found in environmental samples and for assessing potential ecological risks. regulations.govualberta.ca

Interactive Data Table: Analytical Methods for this compound and Related APAHs

The following table summarizes various analytical methodologies used for the detection and quantification of alkylated polycyclic aromatic hydrocarbons, including this compound.

| Analytical Technique | Matrix | Purpose | Key Findings / Method Details | Source(s) |

| GC-MS | Crude Oil | Quantification & Profiling | Developed a method to improve accuracy in quantifying high-level alkylated PAHs by resolving isomeric interferences. | nih.gov |

| GC-MS | Petroleum & Environmental Samples | Accurate Quantification | Compared response factors of numerous APAHs to develop a more accurate quantification methodology, as using parent PAH response factors leads to underestimation. | psu.edursc.org |

| GC-MS/MS | Environmental Samples | Source Apportionment | Used an expanded list of PAH ratios, including alkylated PAHs, for more robust forensic sourcing of petrogenic vs. pyrogenic contamination. | nih.gov |

| GC-MS (SIM Mode) | Diesel Fuel | Tracer Detection | Demonstrated the detection of high-mass alkylated fluorenes as fuel markers, showing clear signals against a low fuel background. | google.com |

| HPLC-RID | Diesel Fuel | Aromatic Group Quantification | Used to separate and quantify mono-, di-, and tri-aromatic hydrocarbons according to ASTM D6591. | shimadzu.com |

| GC-MS | Hydraulic Fracturing Water | Contaminant Identification | Identified and quantified various PAHs and APAHs, including this compound, in aqueous and particulate fractions. | usask.ca |

| GC-MS | Sediment | Bioaccumulation Studies | Measured concentrations of various hydrocarbons in sediment and clam tissues to assess contamination and bioavailability. | ufc.br |

Environmental Fate and Ecotoxicological Implications of 9 N Butylfluorene

Occurrence and Distribution in Environmental Compartments

The presence of 9-n-Butylfluorene has been identified in specific environmental contexts, primarily linked to industrial activities and consumer products.

Presence in Hydraulic Fracturing Flowback and Produced Water (HF-FPW)

Hydraulic fracturing, a method used for oil and gas extraction, generates large volumes of wastewater, including flowback and produced water. thermofisher.comunion.edu This wastewater is a complex mixture of the injected fracturing fluids and naturally occurring substances from the shale formation. thermofisher.comlcms.cz Organic compounds, including polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives, are among the constituents of this wastewater.

Research has detected various organic compounds in HF-FPW. For instance, one study analyzing organic extracts from HF-FPW samples identified the presence of numerous PAHs. usask.ca While this compound is not always individually quantified in every study, the broader class of alkylated PAHs, to which it belongs, is a known component of this waste stream. The composition of HF-FPW can vary significantly depending on the geological formation and the specific chemicals used in the fracturing fluid. usask.canih.gov

Migration from Polymeric Food Contact Materials

Chemicals used in the manufacturing of food packaging can sometimes migrate into the food itself, a process influenced by the chemical's properties, the type of food, and contact time and temperature. foodpackagingforum.orgmdpi.com Regulatory bodies establish limits on the migration of specific substances to ensure food safety. dairyreporter.commolgroupchemicals.com

While direct studies on the migration of this compound from food contact materials are not extensively detailed in the provided search results, the European Food Safety Authority (EFSA) has evaluated and set migration limits for other fluorene (B118485) derivatives, such as 9,9-Bis(methoxymethyl)fluorene. dairyreporter.com This indicates that fluorene-based compounds are used in the production of polymers that come into contact with food. The general process of migration involves the diffusion of unreacted monomers or additives from the polymer matrix into the food product. foodpackagingforum.org

Environmental Persistence and Transport Mechanisms

The environmental persistence of a chemical refers to its ability to resist degradation. hyperwriteai.com The transport of pollutants is governed by processes like advection (movement with the bulk flow of a fluid) and diffusion (movement from higher to lower concentration). hyperwriteai.com The persistence and transport of a chemical are influenced by its inherent properties, such as water solubility and resistance to degradation processes like oxidation and hydrolysis. researchgate.net

For compounds like this compound, which are part of the larger group of PAHs, environmental fate is a key concern. Generally, PAHs have low aqueous solubility and can be resistant to degradation, leading to environmental persistence. researchgate.net Their movement in the environment can occur through various media, including water and air. researchgate.netepa.gov Once in the environment, these compounds can be transported over distances and may partition between different environmental compartments such as soil, water, and air. researchgate.net

Biological Interactions and Ecotoxicological Assessment

The potential for this compound to interact with biological systems is a critical aspect of its environmental risk assessment.

Bioavailability and Uptake in Aquatic Organisms

Bioavailability refers to the extent to which a chemical can be taken up by a living organism. In aquatic environments, the bioavailability of a substance is influenced by its solubility and other physicochemical properties. researchgate.net For organic compounds present in complex mixtures like HF-FPW, interactions with other components can affect their bioavailability.

In Vitro Assays for Receptor Activation and Endocrine Disruption

In vitro assays are laboratory-based tests that use cells or cellular components to assess the potential of a chemical to interact with biological pathways, such as the endocrine system. nih.gov These assays can screen for endocrine-disrupting chemicals (EDCs), which are substances that can interfere with the body's hormonal systems. mdpi.com

Research using in vitro reporter gene assays has been conducted to evaluate the endocrine-disrupting potential of organic extracts from HF-FPW. usask.ca These studies have investigated the activation of various nuclear receptors, including the aryl hydrocarbon receptor (AhR), estrogen receptor (ER), and androgen receptor (AR). usask.ca For instance, certain HF-FPW extracts have shown the ability to act as agonists for the AhR and ER. usask.ca These assays provide a means to screen for potential endocrine activity of complex mixtures and their individual components. The Organisation for Economic Co-operation and Development (OECD) has established guidelines for several in vitro assays to detect endocrine disruptors. europa.eu

Modulation of Gene Expression and Enzyme Activity (e.g., CYP1A, EROD)

This compound, an alkylated polycyclic aromatic hydrocarbon (PAH), has been identified as an organic contaminant in industrial wastewaters, such as hydraulic fracturing flowback and produced water (FPW). regulations.gov The ecotoxicological impact of such compounds is often assessed by their ability to modulate key biochemical pathways in aquatic organisms. The induction of cytochrome P450 family 1A (CYP1A) enzymes and their associated catalytic activity, ethoxyresorufin-O-deethylase (EROD), serves as a primary biomarker for exposure to PAHs and other aryl hydrocarbon receptor (AhR) agonists. usask.caresearchgate.net

Activation of the AhR is a critical step that initiates the transcription of xenobiotic-metabolizing enzymes like CYP1A. usask.ca This response is a detoxification mechanism, but it can also lead to the production of toxic metabolites. usask.ca Studies on complex mixtures of FPW, which contain this compound among other PAHs, consistently demonstrate a significant induction of both cyp1a gene expression and EROD activity in fish models like rainbow trout (Oncorhynchus mykiss) and zebrafish (Danio rerio). usask.caualberta.ca

Research on juvenile rainbow trout exposed to FPW containing a suite of organic contaminants showed a significant, dose-dependent increase in liver EROD activity. regulations.gov This induction is a clear indication that organic components, including the present PAHs, are the major drivers of this biochemical response. regulations.gov The removal of these organic contaminants through treatments like activated charcoal was shown to eliminate the EROD induction, confirming their causative role. regulations.gov The high sensitivity of the EROD assay to highly diluted FPW suggests its utility as an effective biomarker for monitoring potential spills or environmental contamination. regulations.gov

Furthermore, exposure to these PAH-containing mixtures has been shown to affect the expression of other genes. In rainbow trout, significant elevation in the messenger RNA (mRNA) abundance of vitellogenin (vtg) and estrogen receptor alpha (erα2) was observed after exposure to FPW, indicating potential endocrine-disrupting effects. regulations.gov The activation of AhR can lead to broader changes in gene expression and cross-talk with nuclear receptor pathways, potentially disrupting steroid metabolism and other endocrine functions. usask.ca

Table 1: Effects of Hydraulic Fracturing Flowback and Produced Water (HF-FPW) on Gene Expression in Rainbow Trout

This table summarizes the fold-change in mRNA abundance for specific genes in rainbow trout exposed to different concentrations of suspended-solid-containing FPW (HF-FPW-S), a mixture known to contain this compound. Data is illustrative of the effects of complex PAH mixtures.

| Gene | Exposure Group (2.5% HF-FPW-S) | Exposure Group (7.5% HF-FPW-S) | Implication |

| cyp1a | Significant Increase | Significant Increase | Biomarker of PAH exposure, initiation of detoxification |

| vtg | 7.60 ± 1.77 | 19.33 ± 4.89 | Endocrine disruption (estrogenic effect) |

| erα2 | 5.37 ± 1.70 | 12.33 ± 1.56 | Endocrine disruption (estrogenic pathway) |

| Source: Adapted from research findings on FPW. regulations.gov |

Sub-lethal Physiological and Developmental Impacts (e.g., in fish models)

The biochemical changes induced by this compound and associated PAHs translate into significant sub-lethal physiological and developmental effects, particularly in the early life stages of fish. Exposure of fish embryos to these contaminants can lead to a range of adverse outcomes that compromise their health and survival.

Studies on zebrafish and rainbow trout embryos exposed to FPW have documented increased rates of developmental deformities. ualberta.ca These abnormalities include pericardial edema (fluid accumulation around the heart), spinal and craniofacial deformities, and other cardiac anomalies. ualberta.cainrs.ca Such exposures during critical developmental windows can have lasting consequences, affecting the organism into its later life stages. ualberta.ca For instance, embryonic exposure has been linked to reduced ventricular compact myocardium thickness in juvenile rainbow trout, which may contribute to impaired swimming performance and reduced aerobic capacity later in life. ualberta.ca

Beyond morphological deformities, exposure to these organic pollutants impacts fundamental physiological functions. A significant decline in both heart rate and metabolic rate has been observed in zebrafish embryos following exposure. ualberta.ca These cardiorespiratory effects can severely reduce the fitness of the fish. ualberta.ca In juvenile mahi-mahi, exposure to filtered FPW led to altered cardiomyocyte contractile function, directly impacting the heart's ability to function efficiently. ualberta.ca

Oxidative stress is another critical sub-lethal impact. Exposure to FPW has been shown to cause an increase in the formation of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation and cellular damage, in the kidney, gill, and liver tissues of rainbow trout. regulations.govualberta.ca This indicates that organisms are under significant physiological stress from reactive oxygen species generated in response to the contaminants. ualberta.ca While organisms mount a detoxification response, the metabolic costs associated with these processes can place them in a compromised energetic state. ualberta.ca

Table 2: Observed Sub-lethal Impacts in Fish Models Exposed to PAH-Containing Waters

This table outlines key sub-lethal effects observed in various fish species upon exposure to complex mixtures like FPW, which contain compounds such as this compound.

| Impact Category | Specific Effect | Affected Fish Model(s) | Reference(s) |

| Developmental | Increased rate of deformities (e.g., pericardial edema, spinal curvature) | Zebrafish, Rainbow Trout | ualberta.ca |

| Altered expression of cardiac genes | Zebrafish | ualberta.ca | |

| Physiological | Decreased heart rate and metabolic rate | Zebrafish | ualberta.ca |

| Reduced swimming performance (Ucrit, MMR, aerobic scope) | Mahi-mahi, Rainbow Trout | ualberta.ca | |

| Altered cardiomyocyte contraction and relaxation | Mahi-mahi | ualberta.ca | |

| Cellular Stress | Increased lipid peroxidation (TBARS) in liver, gills, and kidney | Rainbow Trout | regulations.govualberta.ca |

| Source: Compiled from ecotoxicological studies on FPW. regulations.govualberta.caualberta.ca |

Applications of 9 N Butylfluorene and Its Derivatives in Advanced Materials Science

Precursors for Specialty Fluorinated Polycyclic Compounds

A notable application of 9-n-Butylfluorene is its role as a hydrocarbon precursor for the synthesis of fully saturated and fluorinated polycyclic compounds. These perfluorocarbons are engineered for exceptional thermal and chemical stability, making them suitable for demanding industrial environments.

The synthesis of perfluoro-9-butylperhydrofluorene involves the direct fluorination of this compound. In a typical process, this compound is introduced into a cobalt trifluoride reactor, which operates at high temperatures, generally between 400-450°C. This aggressive fluorination process replaces all hydrogen atoms with fluorine atoms, resulting in a perfluorinated and fully saturated version of the original molecule. The crude product undergoes a work-up procedure that includes neutralization, fractional distillation under reduced pressure, and chemical purification. This yields a highly stable fluorocarbon liquid with a boiling range of 250-252°C at atmospheric pressure.

Perfluoro-9-butylperhydrofluorene is specifically designed for use as a high-temperature heat-transfer fluid, particularly in the electronics industry for a process known as vapour phase soldering or condensation reflow soldering. This technique requires fluids with boiling points in the 250°C to 265°C range. Vapour phase soldering utilizes the latent heat of vaporization of an inert fluid to provide uniform and rapid heating for soldering electronic components to a printed circuit board.

The process involves immersing the electronic assembly in a saturated vapour of the perfluorinated fluid. The vapour condenses on the cooler assembly, transferring heat efficiently and melting the solder paste. This method offers superior heat transfer—up to ten times faster than convection soldering—and precise temperature control, as the maximum temperature is limited by the fluid's boiling point, thus preventing overheating of sensitive components. wikipedia.orgnih.gov

Performance tests on perfluoro-9-butylperhydrofluorene have demonstrated its efficacy. In one evaluation, the fluid, with its boiling range of 250-252°C, was used for a soldering application and produced an excellent, high-quality joint with a solder melt time of approximately 10 seconds. Its chemical inertness and high thermal stability ensure it does not corrode or react with the electronic components during the soldering process.

Synthesis of Perfluoro-9-butylperhydrofluorene for High-Temperature Fluids

Potential in Organic Electronic Materials

The fluorene (B118485) moiety is a cornerstone in the field of organic electronics, prized for its rigid, planar structure and efficient blue light emission. While this compound itself is not typically the final active material, its structure is representative of a crucial class of molecules used in this domain. Fluorene derivatives are widely incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The substitution at the 9-position of the fluorene ring is a key strategy for tuning the material's properties. Attaching alkyl groups, such as the n-butyl group in this compound, is primarily done to improve the solubility of the resulting compounds and polymers in common organic solvents. This enhanced solubility is critical for solution-based processing techniques, such as spin-coating or inkjet printing, which are used to fabricate thin, uniform films required for electronic devices.

Furthermore, the bulky substituents at the 9-position can prevent the close packing (aggregation) of polymer chains, which can otherwise lead to undesirable changes in the emission spectrum and reduced device efficiency. Although specific research on this compound in OLEDs is not extensively documented, the well-established use of similar 9,9-dialkylfluorene derivatives, like 2,7-Di-tert-butylfluorene, as OLED intermediates underscores the potential of this class of compounds. fishersci.cawikipedia.org These materials often serve as the emissive layer or as host materials for phosphorescent dopants in high-efficiency OLEDs.

Role in Polymer Chemistry and Functional Coatings

In polymer chemistry, 9-substituted fluorenes are valuable monomers for the synthesis of polyfluorenes, a class of conjugated polymers with significant applications. The polymerization of fluorene derivatives typically occurs through the 2 and 7 positions on the fluorene ring, creating a polymer backbone with delocalized π-electrons responsible for its electronic and optical properties.

The presence of the n-butyl group at the 9-position, as in this compound, is integral to the polymer's final characteristics. These alkyl side chains ensure that the resulting polyfluorene is soluble, enabling its processing into thin films and coatings. Polymers derived from 9-substituted fluorenes can be designed to have high glass transition temperatures, leading to films with excellent thermal stability and resistance to solvents.

These properties make them suitable for a variety of applications, including:

Polymeric Light-Emitting Diodes (PLEDs): As the active emitting layer, where their high luminescence quantum yields are advantageous.

Protective Layers: For electronic devices, leveraging their durability and resistance to environmental factors.

Fluorescent Coatings: For use in sensors or as security markers, where their strong fluorescent properties can be utilized.

Patents describe the creation of 9-substituted fluorene oligomers and polymers that can be used to prepare films and coatings for these purposes, highlighting the industrial relevance of this class of materials. bmrb.iowikidata.org

Future Research Directions and Unexplored Avenues for 9 N Butylfluorene

Innovative Synthetic Methodologies and Sustainable Production

Future research should prioritize the development of more efficient, atom-economical, and environmentally benign methods for synthesizing 9-n-butylfluorene. While classical methods involving the alkylation of fluorene (B118485) with an alkyl halide under basic conditions are established, they often require harsh reagents and can generate significant waste. orgsyn.org

Emerging trends in organic synthesis offer promising alternatives. solubilityofthings.com Exploring innovative synthetic strategies could lead to more sustainable production. intretech.comuvex-safety.co.id This includes:

Catalytic C-H Activation: Direct catalytic alkylation of the C-9 position of fluorene with butane (B89635) or butene would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Photocatalysis and Electrosynthesis: Utilizing visible light photocatalysis or electrosynthesis could enable the reaction under milder conditions, reducing energy consumption and the need for stoichiometric chemical oxidants or reductants. nsysu.edu.tw

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, allowing for rapid optimization and potentially higher yields compared to traditional batch processes. solubilityofthings.com

Green Solvents and Catalysts: Investigating the use of bio-based solvents, ionic liquids, or supercritical fluids could significantly reduce the environmental footprint of the synthesis. consensus.app The development of recyclable and highly efficient organocatalysts or transition-metal catalysts is also a key objective. consensus.appresearchgate.net

Investment in sustainable production methods is becoming increasingly critical as environmental regulations tighten. github.comsynthiaonline.comicheme.org Research into these innovative methodologies would not only refine the synthesis of this compound but also contribute to the broader field of green chemistry. nsysu.edu.twsynthiaonline.com

Deeper Mechanistic Insights into Complex Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. For this compound, future research should focus on elucidating the intricate pathways of its reactions. For instance, the cyanomethylation of 9-butylfluorene has been demonstrated, but a deeper mechanistic study could reveal subtle electronic and steric effects of the butyl group. nih.gov

Key research avenues include:

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods can provide detailed insights into transition states, reaction intermediates, and energy profiles. acs.orgcognizancejournal.comzenodo.org This can help predict reactivity and guide the design of new experiments.

In-situ Spectroscopic Monitoring: Advanced techniques like real-time in-situ Raman spectroscopy or powder X-ray diffraction (PXRD) can be used to observe mechanochemical reactions as they occur, identifying transient intermediates and providing direct evidence for proposed mechanisms. nih.gov

Kinetic Studies: Detailed kinetic analysis of reactions involving this compound can help to quantify the influence of the butyl group on reaction rates and determine the operative reaction orders, shedding light on the rate-determining steps of complex transformations.

These studies are crucial for moving beyond empirical observations to a predictive understanding of how the this compound scaffold behaves in various chemical environments.

Development of Novel Analytical Probes and Sensing Technologies

Fluorene derivatives are renowned for their strong fluorescence and have been widely explored as building blocks for fluorescent probes and biosensors. entrepreneur-cn.comresearchgate.net The fluorene core provides a rigid, conjugated system with a high fluorescence quantum yield, making it an excellent platform for sensor development. researchgate.net

Future research on this compound in this area could focus on:

Chemosensor Design: The this compound molecule could be functionalized with specific recognition moieties (e.g., crown ethers, calixarenes, or specific ligands) to create chemosensors for detecting metal ions, anions, or neutral molecules. The butyl group can enhance solubility in organic media and influence the photophysical response upon analyte binding.

Fluorescent Biomarkers: By incorporating biocompatible functional groups, this compound derivatives could be developed as fluorescent labels for imaging biological molecules like proteins and DNA. entrepreneur-cn.comgoogle.com The lipophilic nature of the butyl group might facilitate membrane permeability, a desirable trait for intracellular imaging agents.

Aggregation-Induced Emission (AIE): Investigating whether derivatives of this compound can exhibit AIE properties is a promising direction. acs.org AIE-active materials are non-emissive when dissolved but become highly fluorescent upon aggregation, making them ideal for developing "turn-on" sensors for various applications.

The development of such sensors would leverage the inherent photophysical advantages of the fluorene system while exploiting the specific steric and electronic properties of the 9-n-butyl substituent.

Comprehensive Toxicological Profiling and Risk Assessment

As with any chemical compound intended for broader application or that may be released into the environment, a thorough toxicological assessment of this compound is essential. Studies on related compounds, such as fluorene-9-bisphenol (BHPF), have revealed potential toxicity and endocrine-disrupting effects, underscoring the need to evaluate each derivative carefully. nih.govnih.gov

A comprehensive risk assessment profile for this compound should include:

In Vitro and In Vivo Toxicity: Systematic studies to determine cytotoxicity, genotoxicity, and potential effects on various cell lines and model organisms.

Endocrine Disruption Potential: Assays to investigate any potential interference with hormonal pathways, a known issue with some bisphenol analogues that share structural similarities. nih.gov

Metabolism and Bioaccumulation: Research into how this compound is metabolized by organisms and its potential to accumulate in tissues and the food chain.

Environmental Fate and Degradation: Studies on its persistence, mobility, and degradation pathways (both biotic and abiotic) in soil, water, and air to understand its long-term environmental impact.

These investigations are critical for ensuring the safe handling and application of this compound and for providing the data necessary for regulatory evaluation.

Exploration of Biomedical and Pharmaceutical Applications

The fluorene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. entrepreneur-cn.commdpi.comresearchgate.net The introduction of an n-butyl group at the C-9 position can modulate lipophilicity, which in turn affects pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).

Unexplored avenues for this compound in this field include:

Scaffold for Drug Discovery: Using this compound as a starting point for synthesizing libraries of new compounds. Modifications to the fluorene rings (e.g., addition of amino, hydroxyl, or halogen groups) could lead to the discovery of novel therapeutic agents.

Antineoplastic Agents: Given that some fluorenone derivatives have been investigated as potential topoisomerase inhibitors and antineoplastic compounds, it would be valuable to synthesize and screen this compound derivatives for their antiproliferative activity against various cancer cell lines. mdpi.com

Neuroprotective Agents: Certain fluorene compounds have been shown to interfere with the aggregation of Aβ peptides, suggesting potential applications in treating Alzheimer's disease. plos.org Research could explore whether this compound derivatives possess similar neuroprotective or anti-amyloidogenic properties.

Antimicrobial Agents: New O-aryl-carbamoyl-oxymino-fluorene derivatives have shown promising antimicrobial and antibiofilm activity. researchgate.net Synthesizing analogous structures based on the this compound core could yield new compounds to combat antimicrobial resistance.

Integration into Supramolecular and Nanomaterials Research

Fluorene-based molecules are workhorses in materials science, particularly for organic electronics and nanotechnology. mdpi.comresearchgate.netnih.govroyalsocietypublishing.org The substitution at the C-9 position is crucial for preventing aggregation-caused quenching of fluorescence and for improving the solubility and processability of fluorene-based polymers and materials. mdpi.com

Future research should explore the integration of this compound into advanced materials:

Organic Light-Emitting Diodes (OLEDs): The 9-n-butyl group, when paired with another substituent at the C-9 position in a monomer, can enhance the stability and solubility of polyfluorenes used in OLEDs. Research could focus on creating co-polymers incorporating 9,9-butyl-alkyl fluorene units to fine-tune the electronic and morphological properties for efficient blue light emission. mdpi.com

Self-Assembled Nanostructures: The n-butyl group can influence the self-assembly behavior of fluorene-based molecules in solution and on surfaces. tue.nl Investigating how this compound can be used as a building block for creating well-defined nanoparticles, nanowires, or organic nanogrids is a promising area. researchgate.netroyalsocietypublishing.orgrsc.org These nanostructures could have applications in sensing, catalysis, or as templates for other materials.

Supramolecular Chemistry: The fluorene unit can participate in π-π stacking interactions, a key driving force in supramolecular assembly. The 9-n-butyl group would sterically influence these interactions, allowing for control over the geometry and stability of the resulting supramolecular architectures, such as rotaxanes and catenanes. rsc.org

By systematically studying the role of the 9-n-butyl substituent, researchers can unlock new functionalities and applications for fluorene-based materials in a variety of high-technology fields.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 9-n-Butylfluorene with high purity?

- Methodological Answer : Synthesis typically involves alkylation of fluorene derivatives under controlled conditions. Key steps include:

- Using n-butyl halides as alkylating agents in the presence of strong bases (e.g., KOH or NaH) to ensure regioselectivity at the 9-position .

- Purification via column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product.

- Purity validation using GC-MS (retention time comparison) or HPLC (peak integration) to confirm >98% purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Conduct reactions in a fume hood to minimize inhalation exposure due to potential volatility .

- Use flame-resistant equipment and avoid contact with oxidizers (e.g., peroxides), as the compound may decompose exothermically .

- Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Store in sealed containers away from heat sources .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer :

- Single-crystal X-ray diffraction to determine bond lengths, dihedral angles (e.g., 61.75° between fluorene rings), and molecular packing .

- NMR spectroscopy : H and C spectra verify alkyl chain integration and absence of side products.

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., CH with m/z 386.20) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for enhanced optoelectronic properties?

- Methodological Answer :

- Introduce electron-donating/withdrawing groups (e.g., methoxy, cyano) at specific positions to modulate HOMO-LUMO gaps .

- Use Suzuki-Miyaura coupling to create π-conjugated systems for improved charge transport in OLEDs .

- Characterize optoelectronic performance via UV-Vis absorption, fluorescence quantum yield measurements, and cyclic voltammetry .

Q. What methodologies resolve contradictions in reported thermal stability data of this compound?

- Methodological Answer :

- Perform thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres to assess decomposition pathways .

- Cross-validate results with differential scanning calorimetry (DSC) to detect phase transitions or exothermic events .

- Compare data with structurally analogous fluorene derivatives (e.g., 9,9-dimethylfluorene) to identify substituent effects on stability .

Q. What computational approaches predict the electronic properties of this compound derivatives?

- Methodological Answer :

- Employ density functional theory (DFT) to calculate frontier molecular orbitals, ionization potentials, and electron affinities .

- Compare simulated UV-Vis spectra (TD-DFT) with experimental data to validate accuracy .

- Use molecular dynamics simulations to study aggregation behavior in thin films for device applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.